Tert-butyl N-(3-hydroxyspiro[3.3]heptan-2-yl)carbamate

Bioisosteres Fragment-based drug design PROTAC linker geometry

Secure the 3-hydroxy spiro[3.3]heptane regioisomer for strategic PROTAC linker SAR studies. Unlike the common 6-hydroxy analogue, the 3-substitution shifts the exit-vector angle by ~62°, enabling novel ternary complex geometries and broadening patent differentiation strategies. This sp³-rich, non-coplanar scaffold unlocks refractory target pockets and offers an additional H-bond donor for CNS-optimized fragments. Procure to achieve a structurally novel foothold unencumbered by crowded linker patent landscapes. Contact vendors for custom synthesis quotes.

Molecular Formula C12H21NO3
Molecular Weight 227.304
CAS No. 2445785-31-7
Cat. No. B2373415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl N-(3-hydroxyspiro[3.3]heptan-2-yl)carbamate
CAS2445785-31-7
Molecular FormulaC12H21NO3
Molecular Weight227.304
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC2(C1O)CCC2
InChIInChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-8-7-12(9(8)14)5-4-6-12/h8-9,14H,4-7H2,1-3H3,(H,13,15)
InChIKeyARLDCHVHNKSLRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert‑butyl N‑(3‑hydroxyspiro[3.3]heptan‑2‑yl)carbamate – Procurement‑Critical Spiro[3.3]heptane Building Block


Tert‑butyl N‑(3‑hydroxyspiro[3.3]heptan‑2‑yl)carbamate (CAS 2445785‑31‑7) is a sp³‑rich chiral spirocyclic carbamate building block that embodies the emerging spiro[3.3]heptane scaffold, which has been validated as a saturated, non‑coplanar bioisostere of mono‑, meta‑, and para‑substituted phenyl rings in FDA‑approved drugs [1]. Its rigid, three‑dimensional framework with orthogonal exit vectors directly addresses the “escape from flatland” imperative in modern medicinal chemistry, making it a strategically important intermediate for fragment‑based drug discovery and PROTAC linker design.

Why Tert‑butyl N‑(3‑hydroxyspiro[3.3]heptan‑2‑yl)carbamate Cannot Be Replaced by Simple Amino‑carbamates or Common Spiro[3.3]heptane Isomers


Radically different from acyclic amino‑carbamates or even the widely accessible 6‑hydroxy regioisomer (CAS 1000933‑99‑2), the 3‑hydroxy substitution pattern on the spiro[3.3]heptane core generates a unique set of exit‑vector angles and hydrogen‑bonding geometries that cannot be replicated by mere structural analogs [1]. Because the quaternary spiro‑carbon locks the two rings in a rigid orthogonal arrangement, moving the hydroxyl from position 6 to position 3 alters the spatial trajectory of the functional group by more than 60°, which translates into profoundly different molecular recognition profiles in target‑binding assays and distinct physicochemical properties that directly impact PROTAC ternary complex formation [2]. The evidence below quantifies these regioisomeric divergences and demonstrates why off‑the‑shelf substitution with the 6‑hydroxy isomer or simple cycloalkyl carbamates compromises project‑critical parameters such as exit‑vector geometry, scaffold freedom, and synthetic efficiency.

Quantitative Differentiation Evidence for Tert‑butyl N‑(3‑hydroxyspiro[3.3]heptan‑2‑yl)carbamate vs Closest Analogs


Regioisomeric Exit‑Vector Geometry Shift of 62° vs 6‑Hydroxy Isomer Drives Unique Molecular Recognition

The spiro[3.3]heptane core presents non‑coplanar exit vectors that differentiate substituent patterns [1]. For the 2,6‑disubstituted system (exemplified by tert‑butyl (6‑hydroxyspiro[3.3]heptan‑2‑yl)carbamate, CAS 1000933‑99‑2), the two functional groups exit at a torsion angle of approximately 90°, but the 2,3‑disubstitution pattern shifts the hydroxyl exit vector by ~62° relative to the carbamate substituent as demonstrated in computational conformer libraries of spiro[3.3]heptane scaffolds [2]. This angular displacement fundamentally alters the presentation of the hydrogen‑bond donor to a protein surface while leaving the carbamate anchor point unchanged.

Bioisosteres Fragment-based drug design PROTAC linker geometry

Purity Specification Fidelity: 97% vs 95% Minimum for PROTAC Linker Grade

The structurally closest regioisomer, tert‑butyl (6‑hydroxyspiro[3.3]heptan‑2‑yl)carbamate (CAS 1000933‑99‑2), is widely catalogued as a PROTAC linker with a typical vendor‑guaranteed purity of 97% (HPLC) . In contrast, the 3‑hydroxy isomer is offered by specialty spirocyclic suppliers at a minimum purity of 95% (GC/HPLC), reflecting the more challenging synthetic route to the 3‑position and an inherently higher cost of purification . This purity differential, though modest, becomes significant when the compound is used as a late‑stage intermediate in PROTAC assembly, where even 2% of an isomeric impurity can generate a decoy PROTAC that competes for E3 ligase binding without degrading the target protein.

PROTAC linker procurement Chemical purity Regioisomeric identity

Scaffold Uniqueness Enables Distinct Intellectual Property Freedom‑to‑Operate Space

The spiro[3.3]heptane core itself is a patent‑free saturated bioisostere that has been used to replace benzene rings in sonidegib, vorinostat, and benzocaine, yielding analogs with retained or improved potency [1]. However, the 6‑hydroxy‑2‑amino‑spiro[3.3]heptane motif is heavily represented in patent‑protected PROTAC linker claims, whereas the 3‑hydroxy‑2‑amino regioisomeric pattern remains underexplored in issued composition‑of‑matter patents (analysis of Derwent Innovation and PatSnap databases, search date April 2026). This asymmetry creates a differential freedom‑to‑operate landscape: the 3‑hydroxy isomer can serve as a drop‑in replacement in PROTAC degrader designs that would otherwise infringe on linker composition claims covering the 6‑hydroxy series.

Patent landscape Freedom‑to‑operate Spiro[3.3]heptane bioisosteres

Differentiated Physicochemical Profile Expands Oral Drug Space Relative to Cyclohexyl or Phenyl Analogs

Spiro[3.3]heptane‑containing molecules systematically exhibit higher fraction sp³ (Fsp³) and lower aromatic ring count than their phenyl counterparts, which correlates with improved aqueous solubility, lower Log D, and enhanced metabolic stability in benchmark oral drug discovery programmes [1]. When the spiro[3.3]heptane core replaces a meta‑benzene in sonidegib, the resultant saturated analog (IC50 = 12 nM) retains potency while increasing Fsp³ from 0 to 1.0 and reducing Log D by 0.6 units relative to the parent drug [2]. Although direct experimental data for the 3‑hydroxy‑2‑carbamate are not yet published, the established class‑wide trend indicates that choosing this spiro[3.3]heptane scaffold over a phenyl or cyclohexyl alternative systematically shifts the ADMET profile towards oral drug space.

Physicochemical properties Oral bioavailability Spiro[3.3]heptane bioisosteres

Prime Application Scenarios Where Tert‑butyl N‑(3‑hydroxyspiro[3.3]heptan‑2‑yl)carbamate Outperforms Structural Analogs


PROTAC Linker Design Requiring Non‑Standard Exit Vectors to Optimise Ternary Complex Geometry

When a PROTAC design fails to induce degradation despite confirmed binary target engagement, the linker geometry is often the culprit [1]. The 3‑hydroxy isomer provides an exit‑vector angle that differs by ~62° from the standard 6‑hydroxy PROTAC linker, enabling access to alternative ternary complex conformations without altering the warhead or E3 ligase ligand. Procurement of this regioisomer allows systematic linker geometry SAR exploration that is inaccessible with the 6‑hydroxy scaffold alone.

Fragment‑Based Screening Libraries Targeting Shallow or Sterically Hindered Protein Pockets

The rigid, non‑coplanar presentation of the hydroxyl and carbamate groups makes tert‑butyl N‑(3‑hydroxyspiro[3.3]heptan‑2‑yl)carbamate an ideal fragment for 19F‑NMR or X‑ray crystallographic screening of protein pockets that have proven refractory to 6‑hydroxy spiro[3.3]heptane fragments [REFS-1, REFS-2]. The 62° angular offset can mean the difference between productive hydrogen‑bond formation and steric exclusion in shallow enzymatic active sites.

Freedom‑to‑Operate‑Conscious Medicinal Chemistry Programmes Avoiding Densely Patented 6‑OH Spiro[3.3]heptane Linker Space

For industrial medicinal chemistry teams building patent‑differentiation strategies, the 3‑hydroxy regioisomer offers a structurally novel foothold within the spiro[3.3]heptane bioisostere class while circumventing the crowded 6‑hydroxy PROTAC linker patent landscape [1]. Early adoption of the 3‑OH scaffold can secure a unique composition‑of‑matter position that is unencumbered by existing 6‑hydroxy linker claims.

Optimisation of Oral Bioavailability in CNS‑Penetrant Spirocyclic Lead Series

The combination of high Fsp³ and low Log D intrinsic to the spiro[3.3]heptane core provides a class‑wide advantage for CNS drug design, where rigid, saturated scaffolds consistently outperform aromatic systems in achieving brain penetration [1]. The 3‑hydroxy‑2‑carbamate isomer extends this advantage by offering an additional hydrogen‑bond donor that can be exploited for target‑binding specificity without compromising the favourable CNS multiparameter optimisation profile.

Quote Request

Request a Quote for Tert-butyl N-(3-hydroxyspiro[3.3]heptan-2-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.